![molecular formula C28H24N2O2 B11824660 4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 349545-75-1](/img/structure/B11824660.png)
4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a chemical compound known for its unique structural properties and applications It consists of two bipyridine units connected by a vinylene bridge, with methoxyphenyl groups attached to the vinylene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4,4’-dibromo-2,2’-bipyridine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used as an optical brightener in plastics and synthetic leathers.
Wirkmechanismus
The mechanism of action of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine units can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique photophysical and electrochemical properties, making them useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis [2-(2-methoxyphenyl)vinyl]biphenyl: Similar structure but with different substitution pattern.
4-ethynyl-N,N-bis(4-methoxyphenyl)aniline: Contains ethynyl and aniline groups instead of bipyridine.
Uniqueness
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its bipyridine core, which allows for strong coordination with metal ions, and its methoxyphenyl groups, which enhance its solubility and photophysical properties.
Eigenschaften
CAS-Nummer |
349545-75-1 |
|---|---|
Molekularformel |
C28H24N2O2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
4-[2-(3-methoxyphenyl)ethenyl]-2-[4-[2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3 |
InChI-Schlüssel |
SBWREZXAQSZOHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


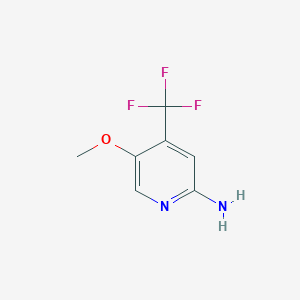
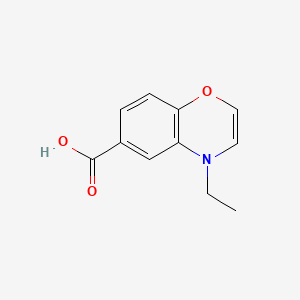
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)

![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

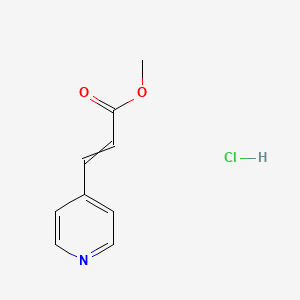

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
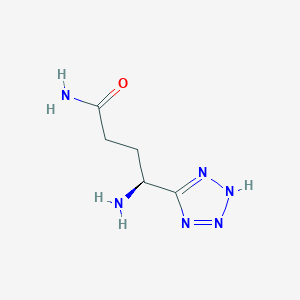


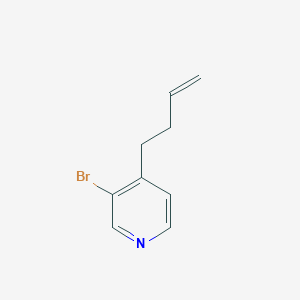
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
